2-[(2-Chloropropanoyl)amino]benzoic acid
Description
Significance of Acylaminobenzoic Acid Derivatives within Organic Chemistry
Acylaminobenzoic acid derivatives are a class of organic compounds characterized by a benzoic acid molecule substituted with an acylamino group. This structural motif is of considerable importance in organic chemistry due to its presence in numerous biologically active molecules and its utility as a versatile synthetic intermediate.
The combination of a carboxylic acid and an amide functional group on a benzene (B151609) ring allows for a wide range of chemical transformations. The carboxylic acid group can be converted into esters, amides, or acid halides, while the N-H bond of the amide can participate in various substitution reactions. This versatility makes acylaminobenzoic acids valuable building blocks in the synthesis of more complex molecules.
In medicinal chemistry, these derivatives have been investigated for a range of therapeutic applications. The specific nature of the acyl group and the substitution pattern on the benzoic acid ring can be systematically varied to modulate the compound's biological activity, a key strategy in drug discovery.
Overview of Anthranilic Acid Scaffolds as Chemical Precursors
Anthranilic acid, or 2-aminobenzoic acid, is the foundational scaffold for 2-[(2-Chloropropanoyl)amino]benzoic acid. It is an aromatic amino acid with adjacent amino and carboxylic acid functional groups. ijpsjournal.comresearchgate.net This arrangement of functional groups makes anthranilic acid a particularly valuable precursor in organic synthesis. ijpsjournal.comresearchgate.net
The proximity of the amine and carboxylic acid groups allows for the facile synthesis of fused heterocyclic systems, such as quinazolinones and benzodiazepines, which are core structures in many pharmaceuticals. nih.gov Anthranilic acid and its derivatives are precursors for the synthesis of a wide array of compounds, including dyes, pigments, and fragrances. researchgate.net In the pharmaceutical industry, the anthranilic acid scaffold is a key component in the synthesis of various drugs, including anti-inflammatory agents, diuretics, and anticonvulsants. ijpsjournal.commdpi.com Its role as a pharmacophore has led to the development of large compound libraries for structure-activity relationship (SAR) studies, aiding in the identification of new therapeutic leads. nih.gov
Role of this compound as a Representative Compound Class
As a specific derivative, this compound embodies the chemical characteristics of both acylaminobenzoic acids and anthranilic acid derivatives. The introduction of a 2-chloropropanoyl group to the amino function of anthranilic acid introduces several key features:
A Chiral Center: The 2-chloropropanoyl group contains a chiral carbon atom, meaning the compound can exist as two enantiomers. This is significant in biological systems where stereochemistry often dictates molecular recognition and activity.
A Reactive Handle: The chlorine atom at the alpha position to the carbonyl group is a good leaving group, making this position susceptible to nucleophilic substitution. This allows for further functionalization of the molecule, enabling the synthesis of a variety of derivatives.
Modified Physicochemical Properties: The chloroacyl group alters the electronic and steric properties of the parent anthranilic acid, which can influence its reactivity, solubility, and biological interactions.
While specific research on this compound is not as extensive as for some other derivatives, it serves as an important example of how the modification of the anthranilic acid scaffold can lead to new chemical entities with potentially unique properties and applications. Its synthesis is conceptually straightforward, typically involving the acylation of anthranilic acid with 2-chloropropanoyl chloride.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClNO₃ |
| Molecular Weight | 227.64 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C(=O)NC1=CC=CC=C1C(=O)O)Cl |
| InChI Key | Not available |
| CAS Number | Not available |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloropropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(11)9(13)12-8-5-3-2-4-7(8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHMNJBPZJOHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2 2 Chloropropanoyl Amino Benzoic Acid Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
The FTIR spectrum of 2-[(2-Chloropropanoyl)amino]benzoic acid reveals a complex pattern of absorption bands, each corresponding to specific vibrational modes within the molecule. The formation of the amide linkage and the retention of the carboxylic acid and aromatic functionalities are clearly evidenced by the spectral data.
A broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretching of the secondary amide. The N-H stretching vibration itself is expected to appear as a distinct peak around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch is predicted to be a strong, sharp band around 1700-1680 cm⁻¹, while the amide I band (primarily C=O stretch) is expected near 1650 cm⁻¹. The presence of a C-Cl bond is indicated by a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, with C=C stretching bands appearing in the 1600-1450 cm⁻¹ region.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1580 | Medium | N-H bend (Amide II) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis
The ¹H-NMR spectrum of this compound is expected to show a series of signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the benzoic acid ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific splitting patterns (doublet, triplet, doublet of doublets) will depend on the coupling between adjacent protons.
The amide proton (N-H) is expected to appear as a singlet or a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally in the range of 8.0-9.5 ppm. The methine proton (CH) of the chloropropanoyl group, being adjacent to both a chlorine atom and a carbonyl group, will be significantly deshielded and is predicted to resonate as a quartet around 4.5-5.0 ppm, coupled to the adjacent methyl protons. The methyl protons (CH₃) will appear as a doublet around 1.7-1.9 ppm due to coupling with the methine proton. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, appearing as a broad singlet at a very downfield position (>10 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid and the amide are expected to be the most downfield signals, appearing in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and 140 ppm, with the carbon attached to the carboxylic acid group (C-1) and the carbon bearing the amino group (C-2) showing distinct chemical shifts due to the electronic effects of these substituents. The aliphatic carbons of the chloropropanoyl moiety will be found further upfield. The methine carbon (CH-Cl) is predicted to be around 50-60 ppm, while the methyl carbon (CH₃) will be the most upfield signal, likely in the 20-25 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic CH | 7.0 - 8.5 | m | 110 - 140 |
| Amide NH | 8.0 - 9.5 | s (br) | - |
| Carboxylic Acid OH | >10 | s (br) | - |
| CH-Cl | 4.5 - 5.0 | q | 50 - 60 |
| CH₃ | 1.7 - 1.9 | d | 20 - 25 |
| C=O (Amide) | - | - | 165 - 175 |
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules such as this compound. In positive ion mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. The calculated exact mass of C₁₀H₁₀ClNO₃ is 227.0349 g/mol . Therefore, the [M+H]⁺ ion should be observed at an m/z of approximately 228.0422.
Fragmentation of the parent ion in the mass spectrometer can provide valuable structural information. A primary fragmentation pathway is expected to be the cleavage of the amide bond, leading to the formation of characteristic fragment ions. The loss of the chloropropanoyl group (C₃H₄ClO) would result in a fragment ion corresponding to the 2-aminobenzoic acid cation at m/z 138.05. Another plausible fragmentation is the loss of water from the carboxylic acid group, or the cleavage of the C-Cl bond.
Table 3: Predicted ESI-MS Data for this compound
| m/z (Predicted) | Ion Identity |
|---|---|
| 228.0422 | [M+H]⁺ |
| 138.0504 | [M+H - C₃H₄ClO]⁺ |
| 210.0317 | [M+H - H₂O]⁺ |
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation
No crystallographic data, such as unit cell parameters, space group, bond lengths, or bond angles, for this compound has been deposited in publicly accessible databases or published in scientific journals. X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This analysis provides crucial insights into the molecule's conformation, intramolecular and intermolecular interactions (like hydrogen bonding), and crystal packing. Without experimental XRD data, any discussion on the solid-state structure of this specific compound would be purely speculative.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Methodologies for Structural Characterization
Similarly, there is a lack of available UV-Vis spectrophotometric data for this compound. This analytical method is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the presence of chromophores (the parts of a molecule that absorb light), conjugation, and can be influenced by the solvent environment. The determination of absorption maxima (λmax) and molar absorptivity (ε) are fundamental parameters derived from UV-Vis analysis. The absence of this data precludes any detailed analysis of the electronic properties of the title compound.
While data exists for related compounds, such as the parent molecule 2-aminobenzoic acid, the strict focus of this article on this compound prevents the inclusion of such information. The introduction of the 2-chloropropanoyl group is expected to significantly influence the electronic and structural characteristics of the parent molecule, making extrapolation of data from analogs scientifically unsound for a focused analysis.
Further research, including the synthesis and subsequent crystallographic and spectrophotometric analysis of this compound, is required to generate the experimental data necessary for a complete structural and spectroscopic characterization.
Mechanistic Insights into Biological Interactions of 2 2 Chloropropanoyl Amino Benzoic Acid Analogs
Modulation of Ion Channel Activity: Case Studies with TMEM206 Inhibitors
Transmembrane protein 206 (TMEM206) has been identified as a proton-activated chloride channel, playing a role in cellular responses to acidic environments. nih.govresearchgate.net The discovery of small molecule inhibitors for this channel is crucial for studying its physiological functions and therapeutic potential. researchgate.net
Recent studies have identified certain benzoic acid derivatives as inhibitors of TMEM206-mediated chloride currents. One such analog, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), has been characterized as a small molecule inhibitor of TMEM206. nih.govnih.gov This compound has been shown to effectively inhibit the chloride ion (Cl⁻) currents conducted by TMEM206 upon its activation at a low pH. nih.govresearchgate.net
The inhibitory action of CBA is notably pH-dependent. At a highly acidic pH of 4.5, CBA demonstrates potent inhibition of TMEM206 with a half-maximal inhibitory concentration (IC₅₀) of 9.55 µM. nih.gov However, its efficacy is significantly limited at a less acidic pH of 6.0. nih.govnih.gov This pH-sensitive inhibition suggests that CBA might stabilize a desensitized conformation of the channel at low pH, a mechanism analogous to the inhibition of TMEM206 by the lipid PIP₂. nih.gov The specificity of CBA for TMEM206 at highly acidic conditions makes it a valuable pharmacological tool for mechanistic studies of the channel. nih.gov
| Compound | Target | IC₅₀ | Conditions | Reference |
| 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) | TMEM206 | 9.55 µM | pH 4.5 | nih.gov |
Cellular Pathway Interrogation in Anti-proliferative Contexts
The development of novel anti-cancer agents often involves targeting specific cellular pathways that are dysregulated in cancer cells. Analogs of 2-[(2-Chloropropanoyl)amino]benzoic acid have been explored for their anti-proliferative properties, with research focusing on mechanisms such as nitric oxide delivery and the induction of apoptosis.
Nitric oxide (NO) is a signaling molecule with a complex role in cancer biology; high concentrations can be cytotoxic to tumor cells. nih.gov Researchers have designed prodrugs based on aminobenzoic acid structures that can be activated to release NO in the tumor microenvironment. One such strategy involves creating O²-(2,4-dinitrophenyl) diazeniumdiolates, which are designed to release NO upon activation by glutathione (B108866) (GSH). nih.gov Glutathione is often found in higher concentrations in cancer cells compared to normal cells.
Structural analogs of O²-(2,4-dinitro-5-(4-(N-methylamino)benzoyloxy)phenyl) 1-(N,N-dimethylamino)diazen-1-ium-1,2-diolate (PABA/NO) have been synthesized and evaluated. nih.gov Studies have shown that in the presence of glutathione, these compounds can release nearly quantitative amounts of nitric oxide. The anti-leukemic activity of these analogs was found to correlate with their NO-releasing capacity, with compounds that released higher amounts of NO exhibiting superior cytotoxic effects against human leukemia cells. nih.gov This approach represents a targeted strategy to deliver a cytotoxic agent selectively to cancer cells.
Various derivatives of aminobenzoic acid have demonstrated anti-proliferative activity against a range of cancer cell lines. The mechanisms underlying this activity are diverse and often involve the induction of apoptosis and cell cycle arrest.
For instance, 2-amino-3-chlorobenzoic acid (2A3CB), isolated from Streptomyces coelicolor, has shown potent cytotoxic effects against the MDA-MB-231 triple-negative breast cancer cell line. mdpi.com This compound was found to inhibit cell proliferation and migration and to induce apoptosis through caspase-mediated pathways. Mechanistic studies revealed that 2A3CB downregulated the expression of key proteins involved in cell survival and metastasis, such as PTEN, PCNA, and STAT3. mdpi.com
Other studies on different aminobenzothiazole derivatives have reported significant inhibitory activity against various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). nih.gov The anti-proliferative mechanisms for these compounds are often linked to the inhibition of specific cellular targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov
| Compound/Analog | Cancer Cell Line(s) | Observed Effect | Potential Mechanism | Reference |
| PABA/NO Analogs | Human Leukemia (HL-60) | Inhibition of cell proliferation | Glutathione-activated Nitric Oxide release | nih.gov |
| 2-amino-3-chlorobenzoic acid (2A3CB) | Breast (MDA-MB-231) | Cytotoxicity, apoptosis induction, inhibition of migration | Caspase activation, downregulation of PTEN, PCNA, STAT3 | mdpi.com |
| 2-aminobenzothiazole derivatives | Liver (HepG2), Colon (HCT-116), Breast (MCF-7) | Inhibition of cell proliferation | Inhibition of VEGFR-2 kinase | nih.gov |
Enzymatic Inhibition Studies of Cholinesterase Enzymes
The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netnih.gov By preventing the breakdown of the neurotransmitter acetylcholine (B1216132), AChE inhibitors can help to improve cognitive function. mdpi.comnih.gov
Derivatives of aminobenzoic acid have been identified as inhibitors of acetylcholinesterase. mdpi.com The basic structure of benzoic acid provides a scaffold that can be modified to interact with the active site of the AChE enzyme. researchgate.net Para-substituted derivatives of aminobenzoic acid have been noted to be particularly effective compared to other analogs. mdpi.com
The mechanism of inhibition can vary among different derivatives. Studies on hydroxybenzoic acids, for example, have shown that these compounds can act as competitive inhibitors, binding to the catalytic site of AChE and preventing the hydrolysis of acetylcholine. nih.gov The neuroprotective effects of these phenolic acids and their derivatives have been a subject of significant research. nih.gov The evaluation of various benzoic acid derivatives has helped to establish structure-activity relationships, guiding the design of more potent and selective AChE inhibitors. mdpi.com
| Compound Class | Enzyme Target | Inhibition Mechanism | Reference |
| p-Aminobenzoic acid derivatives | Acetylcholinesterase (AChE) | Inhibition of acetylcholine hydrolysis | mdpi.com |
| Hydroxybenzoic acid derivatives | Acetylcholinesterase (AChE) | Competitive inhibition at the catalytic site | nih.gov |
Butyrylcholinesterase (BChE) Inhibition Mechanisms
Butyrylcholinesterase (BChE) is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. While secondary to acetylcholinesterase (AChE) in healthy brains, BChE's contribution increases in neurodegenerative conditions like Alzheimer's disease, making it a significant therapeutic target. The inhibition of BChE can restore acetylcholine levels, offering symptomatic relief.
The active site of BChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long. This gorge is lined with aromatic residues that facilitate the binding and guidance of the substrate to the catalytic active site. The active site itself contains a catalytic triad (B1167595) of three amino acids: serine, histidine, and glutamate. The inhibition of BChE by small molecules, such as potential N-acylanthranilic acid analogs, can occur through several kinetic mechanisms:
Reversible Competitive Inhibition: The inhibitor competes with the native substrate (acetylcholine) for binding to the active site. The inhibitor's affinity for the active site dictates the potency of inhibition. This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax).
Reversible Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. This results in a decrease in Vmax with no change in Km.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.
Irreversible Inhibition: The inhibitor, often referred to as a "suicide substrate," forms a stable, covalent bond with the enzyme, typically with the serine residue in the catalytic triad. This permanently inactivates the enzyme. Carbamate (B1207046) inhibitors, for example, function in a pseudo-irreversible manner by forming a carbamoylated enzyme that is slow to hydrolyze. nih.govmdpi.com
While specific kinetic studies on the inhibition of BChE by this compound itself are not extensively documented in the current literature, the structure-activity relationships of related N-acylanthranilic acids in other biological assays suggest potential for enzyme interaction. nih.gov The binding kinetics would be influenced by the nature of the acyl side chain and substitutions on the anthranilic acid core, which would affect the molecule's ability to fit within the enzyme's active site gorge and interact with key residues. nih.gov
Antioxidant Defense Mechanisms and Cellular Stress Response Pathways
Analogs of this compound have been investigated for their role in modulating cellular responses to oxidative stress and inflammation. Their mechanisms appear to involve the interruption of pro-inflammatory signaling cascades and potentially the enhancement of the body's innate antioxidant systems.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. selleckchem.com In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (like lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of hundreds of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).
Several benzoic acid derivatives have demonstrated the ability to suppress this pathway, suggesting a key anti-inflammatory mechanism. These compounds can interfere with the NF-κB cascade at various points, such as by preventing the degradation of IκBα or by inhibiting the nuclear translocation of the active NF-κB subunits (p65 and p50). selleckchem.com
Research on specific analogs has provided direct evidence for this mechanism. For instance, a derivative, 2-(3-(Chloromethyl)benzoyloxy)benzoic acid, was found to reduce the expression of NF-κB in a mouse model of LPS-induced inflammation. nih.gov Another study on a nitroalkene benzoic acid derivative, (E)-4-(2-nitrovinyl) benzoic acid (BANA), showed it exerted a significant inhibition of NF-κB activation in microglial cell cultures and in transgenic mice. nih.gov This inhibition of NF-κB is a crucial mechanism for dampening the inflammatory response. Furthermore, salicylic (B10762653) acid, a related compound, and its derivatives are also known to modulate signaling through NF-κB. wikipedia.org
| Compound/Analog | Model System | Observed Mechanistic Effect | Reference |
|---|---|---|---|
| (E)-4-(2-nitrovinyl) benzoic acid (BANA) | Microglial cells; Transgenic mice | Significant inhibition of NF-κB activation | nih.gov |
| 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid | LPS-induced mice | Reduction of NF-κB expression | nih.gov |
| Salicylic Acid (related compound) | Various | Modulation of NF-κB signaling | wikipedia.org |
Cells possess a sophisticated antioxidant defense system to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. This system includes several key enzymes:
Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.gov
Catalase (CAT): Located primarily in peroxisomes, catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, protecting the cell from its toxic effects. nih.gov
Glutathione Peroxidase (GPx): This is a family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. mdpi.com
During chronic inflammation and oxidative stress, the expression and activity of these enzymes can be altered. nih.govresearchgate.net While direct upregulation of these enzymes by N-acylanthranilic acid analogs has not been extensively documented, their anti-inflammatory action via NF-κB inhibition can indirectly support the antioxidant system. By reducing the inflammatory stimuli that lead to excessive ROS production, these compounds can lessen the burden on the endogenous antioxidant enzymes. This allows the system to more effectively restore cellular redox homeostasis, preventing the depletion of enzymes and cofactors like glutathione.
Mechanistic Basis of Antimicrobial Efficacy
The structural framework of 2-aminobenzoic acid (anthranilic acid) is a recognized scaffold in the development of antimicrobial agents. nih.govmdpi.com Analogs of this compound have shown activity against both bacteria and fungi, attributable to distinct mechanisms of action that target essential microbial processes.
The antibacterial efficacy of this class of compounds can be attributed to several distinct molecular mechanisms that interfere with vital bacterial functions.
One of the most specific mechanisms identified for a novel class of antibacterial anthranilic acids is the inhibition of cell wall biosynthesis . A study demonstrated that these compounds act on Staphylococcus aureus by targeting SA1575, an essential integral membrane protein believed to be involved in polysaccharide biosynthesis. nih.gov By inhibiting this target, the compounds disrupt the formation of the bacterial cell wall, a structure critical for bacterial survival and integrity, leading to cell death. This represents a novel target not exploited by most existing antibiotic classes.
Another established mechanism for structurally related compounds involves acting as an antimetabolite . For example, sulfonamides, which are structural analogs of para-aminobenzoic acid, function by competitively inhibiting an enzyme essential for the synthesis of folic acid. oregonstate.education Bacteria must synthesize their own folic acid, which is a precursor for the synthesis of nucleotides (the building blocks of DNA and RNA). By blocking this pathway, the compounds halt bacterial growth and replication. oregonstate.education
A third potential modality is the disruption of the cell membrane . Phenolic acids have been shown to bind to the bacterial cell, destroying membrane integrity. frontiersin.org This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell damage and death. frontiersin.org
| Compound Class | Mechanism of Action | Bacterial Target | Reference |
|---|---|---|---|
| Anthranilic Acids | Inhibition of cell wall biosynthesis | Integral membrane protein (SA1575) | nih.gov |
| para-Aminobenzoic Acid Analogs (Sulfonamides) | Antimetabolite activity | Folic acid synthesis pathway | oregonstate.education |
| Phenolic Acids | Cell membrane disruption | Cell membrane integrity and permeability | frontiersin.org |
The primary mechanism of action for antifungal 2-aminobenzoic acid derivatives appears to be the disruption of the fungal cell membrane through the inhibition of ergosterol (B1671047) synthesis . Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. wikipedia.org
A key enzyme in the ergosterol biosynthetic pathway is lanosterol (B1674476) 14-alpha-demethylase, which is encoded by the ERG11 gene. This enzyme is the target for the widely used azole class of antifungal drugs. nih.govdroracle.ai Research on 2-aminobenzoic acid derivatives has shown that they can significantly downregulate the expression of the ERG11 gene in Candida albicans. mdpi.com This inhibition halts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the cell membrane, which increases permeability and leads to cell lysis. nih.gov
In addition to targeting ergosterol synthesis, these compounds have been shown to affect fungal virulence factors. Studies have noted a downregulation of genes involved in adhesion (ASL3) and the formation of hyphae (HWP), which are filamentous structures critical for tissue invasion and biofilm formation by pathogenic fungi like C. albicans. mdpi.com By inhibiting these processes, the compounds can reduce the ability of the fungus to establish and spread an infection.
Investigation of Transport Mechanisms Across Biological Membranes
The ability of a compound to traverse biological membranes is fundamental to its pharmacokinetic profile and ultimately its biological activity. For this compound and its analogs, understanding their transport mechanisms across cellular barriers such as the intestinal epithelium and target cell membranes is crucial. The transport of small molecules across these lipid bilayers can occur through several mechanisms, primarily passive diffusion and carrier-mediated transport. nih.gov
The physicochemical properties of a molecule, particularly its lipophilicity, size, and charge, largely dictate the predominant transport mechanism. Small, relatively hydrophobic molecules are capable of diffusing across a phospholipid bilayer at significant rates. nih.gov In contrast, polar and charged molecules often necessitate the involvement of transport proteins, such as carrier proteins or channel proteins, to facilitate their passage across the membrane in a process known as facilitated diffusion. nih.gov
Research into the membrane transport of N-acylanthranilic acids and their derivatives often employs in vitro models, such as the Caco-2 cell permeability assay. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp), a measure of the rate of flux across the cell monolayer, is a key parameter determined from these studies.
A study on N-substituted anthranilamide esters, which are structurally related to this compound, provides insights into their permeability. The Papp values for two such analogs were determined in a Caco-2 cell permeability assay, indicating their ability to cross this model of the intestinal epithelium. nih.gov The investigation revealed that compounds with a branched alkyl chain tended to be more active than those with a straight chain, suggesting that structural modifications can influence membrane interaction and transport. nih.gov
The data from this study on related N-substituted anthranilamide esters are presented below:
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| DL-methyl N-(2-phenoxybutyryl)anthranilate | 45.34 ± 4.67 x 10-6 | nih.gov |
| DL-n-butyl 5-hydroxy-N-(2-phenoxypropionyl)anthranilate | 33.17 ± 5.15 x 10-6 | nih.gov |
These findings suggest that analogs of this compound are likely to cross biological membranes, with the exact efficiency of transport being influenced by their specific chemical structures. While passive diffusion is a probable mechanism for these relatively lipophilic molecules, the potential for involvement of carrier-mediated transport systems cannot be entirely ruled out, especially for analogs with increased polarity. Further investigations are necessary to fully elucidate the specific transporters that may be involved in the influx or efflux of this compound and its derivatives.
Advanced Applications in Organic Synthesis and Materials Science
Strategic Role as a Synthetic Building Block for Complex Molecules
The bifunctional nature of 2-[(2-Chloropropanoyl)amino]benzoic acid makes it a valuable building block in organic synthesis. nih.govnih.gov As an N-acylated anthranilic acid, it is a key precursor for a variety of more complex structures, particularly heterocyclic compounds. wikipedia.org The carboxylic acid group can undergo standard reactions such as esterification and amidation, while the secondary amide offers a site for potential N-alkylation. Crucially, the α-chloro substituent on the propanoyl group provides a reactive electrophilic site for nucleophilic substitution, enabling the introduction of diverse functionalities and facilitating cyclization reactions. This strategic combination of reactive sites allows for the sequential and controlled construction of target molecules, making it a valuable intermediate in multistep synthetic pathways.
Derivatization for Heterocyclic Ring System Construction
The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic ring systems, which are prominent scaffolds in medicinal chemistry and materials science.
Synthesis of Quinoline (B57606) and Quinazolinone Derivatives
One of the most well-established applications of N-acylanthranilic acids is in the synthesis of quinazolinone derivatives. researchgate.netijarsct.co.inijpsr.com The synthesis typically proceeds through a two-step sequence. First, this compound is cyclized by dehydration, often using a reagent like acetic anhydride (B1165640), to form a 2-substituted benzoxazin-4-one intermediate. This intermediate, specifically 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one, is highly reactive toward nucleophiles.
In the second step, the benzoxazinone (B8607429) intermediate is treated with a primary amine (R-NH₂). The amine attacks the carbonyl carbon, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to yield the final 3-substituted-2-(1-chloroethyl)quinazolin-4(3H)-one. This method is highly versatile, as a wide variety of amines can be used to generate a library of quinazolinone derivatives. nih.gov
| Step | Reactant(s) | Intermediate/Product | Purpose |
| 1 | This compound, Acetic Anhydride | 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one | Formation of the reactive benzoxazinone intermediate. |
| 2 | Benzoxazinone intermediate, Primary Amine (e.g., aniline) | 3-Aryl-2-(1-chloroethyl)quinazolin-4(3H)-one | Construction of the quinazolinone ring system. |
While direct routes to quinolines from this specific precursor are less common, derivatives of anthranilic acid are fundamental starting materials in various quinoline syntheses, such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Formation of Benzothiazole (B30560) and Thiazolidinedione Scaffolds
Benzothiazole Scaffolds: The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminothiophenol (B119425) with a carboxylic acid. mdpi.com In this context, this compound can serve as the carboxylic acid component. The reaction typically requires a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), and is often carried out at elevated temperatures. derpharmachemica.comnih.govnih.gov The condensation reaction involves the formation of an amide bond between the amino group of 2-aminothiophenol and the carboxyl group of the benzoic acid derivative, followed by an intramolecular cyclization and dehydration to form the benzothiazole ring.
Thiazolidinedione Scaffolds: The formation of a thiazolidinedione (TZD) ring from this compound is not a direct conversion but can be envisioned through multi-step derivatization. The classical synthesis of the TZD ring involves the reaction of chloroacetic acid with thiourea. mdpi.comnih.govresearchgate.netresearchgate.net To utilize the subject compound, its carboxylic acid moiety could first be coupled with an amino-functionalized precursor that can subsequently participate in a TZD ring formation. For instance, the benzoic acid could be converted to an amide with an amino-ester, which could then be elaborated into the TZD scaffold. The 2-chloropropanoyl side chain itself is less suited for direct TZD formation compared to α-halo acids.
Construction of Thiazinanone Ring Systems
The construction of 1,3-thiazinan-4-one rings typically involves the condensation of a β-mercapto acid, such as 3-mercaptopropionic acid, with an amine and a carbonyl compound. While a direct role for this compound in a one-pot synthesis is not straightforward, its functional groups allow it to be incorporated into thiazinanone structures through sequential reactions. For example, the carboxylic acid could be activated and reacted with a precursor containing a thiol group, which could then undergo cyclization. Alternatively, the reactive α-chloro position on the propanoyl side chain could potentially react with a sulfur nucleophile as part of a strategy to build the thiazinanone ring.
Utilization in the Development of Functional Dyes and Pigments
Aminobenzoic acids and their derivatives are important precursors in the synthesis of azo dyes and other colorants. arid.mymdpi.comgoogle.com The core structure of this compound, derived from anthranilic acid, can be incorporated into dye molecules. The amino group of the parent anthranilic acid is typically diazotized and then coupled with an electron-rich aromatic compound (a coupling component) to form an azo linkage (-N=N-), which is a primary chromophore.
By using this compound, the resulting dye molecule would contain the N-(2-chloropropanoyl) moiety. This group can serve several functions:
Modulation of Properties : It can alter the electronic properties of the dye, thereby shifting its absorption spectrum and changing its color. It can also affect solubility and fastness properties.
Reactive Handle : The chlorine atom provides a reactive site for covalently bonding the dye to a substrate, such as a textile fiber or a polymer, creating a reactive dye with enhanced wash fastness.
Application as Cross-linking Agents in Polymer Chemistry
The bifunctional nature of this compound makes it a potential cross-linking agent for polymers. Cross-linking is a process that creates a network structure within a polymer, significantly enhancing its mechanical strength, thermal stability, and chemical resistance. rsc.orgchimicalombarda.com
This compound offers two distinct reactive sites for cross-linking:
Carboxylic Acid Group : This group can react with polymers containing hydroxyl, amino, or epoxy functionalities to form ester or amide linkages. This reaction is often facilitated by activating agents or high temperatures.
α-Chloro Group : The chlorine atom is susceptible to nucleophilic substitution by functional groups present on polymer chains, such as amines, thiols, or carboxylates, forming a stable covalent bond. nih.gov
This dual reactivity allows for a two-stage cross-linking process or for cross-linking polymers that have complementary functional groups. For instance, it could be used to cross-link a polymer blend containing both polyols and polyamines. The ability to form stable covalent networks makes such agents valuable in the formulation of coatings, adhesives, and thermosetting resins. rsc.orggoogle.com
Future Perspectives and Emerging Research Avenues for 2 2 Chloropropanoyl Amino Benzoic Acid
Rational Design and Synthesis of Novel Analogs with Tailored Reactivity
The foundation for future research on 2-[(2-Chloropropanoyl)amino]benzoic acid lies in the rational design and synthesis of new analogs with precisely controlled reactivity. The existing structure, featuring a reactive 2-chloropropanoyl group, presents a versatile scaffold for modification. Future efforts will likely focus on systematic alterations to both the anthranilic acid core and the acyl side chain. For instance, the substitution pattern on the aromatic ring can be varied to modulate the electronic properties and steric profile of the molecule. nih.gov
Furthermore, the bioisosteric replacement of the amide linkage or the carboxylic acid function could lead to compounds with improved pharmacokinetic properties. mdpi.com The synthesis of retro-amide and thioamide analogs, for example, has been explored for other anthranilic acid derivatives to enhance biological activity. mdpi.com The exploration of different N-acyl groups, replacing the 2-chloropropanoyl moiety with other halogenated or functionalized aliphatic or aromatic groups, could yield a diverse library of compounds for screening.
A key aspect of this research will be the structure-activity relationship (SAR) analysis, which provides insights into how chemical structure influences biological activity. nih.gov By systematically modifying the parent compound and evaluating the biological effects of these changes, researchers can identify the key structural features required for a desired therapeutic effect.
Synergistic Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is expected to be a driving force in the future exploration of this compound. Molecular docking studies, for instance, can predict the binding interactions of novel analogs with specific biological targets, such as enzymes or receptors. afjbs.com This in silico screening allows for the prioritization of compounds for synthesis, thereby saving time and resources.
Computational tools can also be employed to predict the physicochemical properties of designed analogs, such as solubility and bioavailability, which are critical for drug development. researchgate.net These predictions can guide the design of molecules with more favorable drug-like characteristics.
Experimental validation of computational predictions will remain crucial. High-throughput screening (HTS) of synthesized compound libraries against various biological targets will be essential for identifying promising lead compounds. Advanced spectroscopic techniques will be indispensable for the structural characterization of novel analogs. afjbs.com
Identification and Characterization of Novel Biological Targets through Mechanistic Screening
While anthranilic acid derivatives are known to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the specific molecular targets of many of these compounds remain to be fully elucidated. nih.govnih.gov A significant future research avenue for this compound will be the identification and characterization of its novel biological targets.
Mechanistic screening assays will play a pivotal role in this endeavor. These assays can help to unravel the specific biochemical pathways and cellular processes that are modulated by the compound. For example, studies on other anthranilic acid derivatives have identified targets such as cyclooxygenase (COX) enzymes, DNA gyrase, and various protein kinases. nih.govafjbs.com Similar investigations into this compound could reveal new and unexpected therapeutic opportunities.
Further research may also focus on understanding how this compound and its derivatives affect bacterial growth, potentially through mechanisms such as intrabacterial acidification, as has been observed with other related molecules. mdpi.com
Development of Sustainable and Green Chemistry Routes for Synthesis
In line with the growing emphasis on environmentally friendly chemical processes, a key future perspective for this compound is the development of sustainable and green chemistry routes for its synthesis. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive conditions.
Future research will likely focus on the use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that minimize waste and improve atom economy. Microwave-assisted synthesis, for example, has been shown to be an efficient and environmentally friendly method for preparing derivatives of anthranilic acid. researchgate.net The use of solid-supported reagents and catalysts that can be easily recovered and reused will also be a priority.
Exploration of Interdisciplinary Research Opportunities in Chemical Biology
The future of research on this compound will be greatly enriched by interdisciplinary collaborations, particularly in the field of chemical biology. The reactive nature of the 2-chloropropanoyl group makes this compound a potential tool for chemical biologists to probe biological systems.
For example, it could be used as a starting point for the design of activity-based probes to identify and study the function of specific enzymes. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, into the molecule, researchers can visualize and isolate its cellular targets.
Q & A
Q. How can isotopic labeling elucidate the compound’s metabolic pathways?
Answer:
Q. What role does the chloro-substituent play in reaction kinetics?
Answer:
- Compare activation energy barriers (DFT) for nucleophilic substitution (e.g., SN2 vs. SN1 mechanisms).
- Experimentally validate via kinetic isotope effects (KIE) using deuterated solvents .
Computational Modeling
6.1 Basic: Which software tools are recommended for molecular dynamics simulations? Answer:
6.2 Advanced: How can QM/MM studies predict enzyme inhibition mechanisms? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
